4-Ethoxy-5-methoxy-2-nitrobenzoic acid

Organic Synthesis Reaction Kinetics Process Chemistry

Polysubstituted nitrobenzoic acid intermediates with ambiguous regiochemistry can derail synthetic routes to COX-2 inhibitors and neuroprotective quinazolines. 4-Ethoxy-5-methoxy-2-nitrobenzoic acid (CAS 103095-48-3) provides a rigorously defined 4-ethoxy-5-methoxy substitution pattern, eliminating regioisomeric uncertainty. • Ortho-nitro group enables selective reduction to amine for quinazoline cyclization-key precursor to neuroprotective dictyoquinazol A • Optimized lipophilicity (XLogP3 = 1.6) enhances membrane permeability of derived COX-2 inhibitors • Available at ≥95% purity with full analytical documentation; ships ambient from multiple stock points

Molecular Formula C10H11NO6
Molecular Weight 241.2 g/mol
CAS No. 103095-48-3
Cat. No. B025693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5-methoxy-2-nitrobenzoic acid
CAS103095-48-3
SynonymsBenzoic acid,4-ethoxy-5-Methoxy-2-nitro-
Molecular FormulaC10H11NO6
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
InChIInChI=1S/C10H11NO6/c1-3-17-9-5-7(11(14)15)6(10(12)13)4-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
InChIKeyGPTFBBVXZVBLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-5-methoxy-2-nitrobenzoic Acid Overview


4-Ethoxy-5-methoxy-2-nitrobenzoic acid (CAS 103095-48-3) is a polysubstituted nitrobenzoic acid derivative featuring ethoxy and methoxy groups at the 4- and 5-positions, respectively, and a nitro group ortho to the carboxylic acid moiety [1]. With a molecular formula of C10H11NO6 and a molecular weight of 241.20 g/mol [1], this yellow crystalline solid [2] serves as a versatile building block in organic synthesis, primarily as an intermediate in the preparation of pharmaceutical compounds, including anti-inflammatory and analgesic agents [2].

Ortho-nitro reduction handle for selective derivatization
Ethoxy/methoxy groups modulate lipophilicity
Versatile building block for pharmaceutical intermediate synthesis

4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Isomer Specificity


The substitution pattern on the benzoic acid core critically determines both the compound's physicochemical properties and its reactivity in subsequent transformations. Positional isomer 5-ethoxy-4-methoxy-2-nitrobenzoic acid (CAS 61948-83-2) shares the same molecular formula but exhibits a different spatial arrangement of functional groups, which can alter steric hindrance, hydrogen-bonding capacity, and electronic distribution during reactions such as nitro-group reduction or nucleophilic aromatic substitution . More broadly, studies on nitrobenzoic acid esterification kinetics demonstrate that the position of the nitro substituent alone (ortho, meta, para) can change reaction rate constants by an order of magnitude, highlighting the sensitivity of this chemical class to even minor structural variations [1]. Therefore, substituting a generic nitrobenzoic acid or a close analog without empirical validation risks compromising yield, purity, or the feasibility of the intended synthetic route.

Positional isomer mismatch
5-Ethoxy-4-methoxy isomer (CAS 61948-83-2) shares molecular formula but may alter steric and electronic environment.
Nitro group position sensitivity
Ortho-nitro pattern may exhibit distinct reactivity vs meta/para analogs in reductions and substitutions.
Esterification kinetics may shift
Reaction rates for ortho-nitrobenzoic acids can differ significantly from meta isomers, affecting process timelines.

4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Differentiation Evidence


Esterification Rate by Nitro Position

The rate of esterification, a common derivatization reaction for nitrobenzoic acid intermediates, is highly sensitive to the position of the nitro group. While direct kinetic data for 4-ethoxy-5-methoxy-2-nitrobenzoic acid is not available, class-level data demonstrates that the ortho-nitro substitution pattern (as found in this compound) is expected to significantly influence reactivity compared to meta- or para-nitro analogs. A study on the parent nitrobenzoic acid scaffolds showed that ortho-nitrobenzoic acid reacted with ethanol using a p-toluene sulfonic acid catalyst with a second-order rate constant (k1) of 7.23 x 10⁻⁵ min⁻¹(mmol/L)⁻¹, which is notably lower than the 7.84 x 10⁻⁴ min⁻¹(mmol/L)⁻¹ observed for the meta isomer [1]. This 10.8-fold difference in reaction rate underscores the non-interchangeable nature of nitro-substitution patterns, a principle that extends to the more complex 4-ethoxy-5-methoxy derivative [1].

Esterification Rate Comparison
Class-level inference
ortho k₁: 7.23 × 10⁻⁵ min⁻¹(mmol/L)⁻¹
meta k₁: 7.84 × 10⁻⁴ min⁻¹(mmol/L)⁻¹
~10.8-fold difference
Supports ortho-nitro reactivity review; distinct kinetics expected.
Class-level inference; direct compound data unavailable.
Organic Synthesis Reaction Kinetics Process Chemistry

Lipophilicity and H-Bonding Profile

The presence of both ethoxy and methoxy groups significantly alters the lipophilicity of 4-ethoxy-5-methoxy-2-nitrobenzoic acid compared to simpler nitrobenzoic acids. The compound has a computed XLogP3-AA value of 1.6 [1]. In contrast, the parent ortho-nitrobenzoic acid has a predicted LogP of approximately 0.5-1.0 (estimated), and the 4-methoxy-2-nitrobenzoic acid analog (lacking the ethoxy group) would exhibit a lower LogP. This increased lipophilicity can be critical for membrane permeability in drug candidates derived from this intermediate. Additionally, the compound possesses 6 hydrogen bond acceptors (compared to 4 in 2-nitrobenzoic acid) and maintains 1 hydrogen bond donor, which can influence its solubility and interaction with biological targets [1].

Lipophilicity & H-Bonding Profile
Computed property
XLogP3-AA: 1.6
H-bond acceptors: 6
H-bond donors: 1
Parent 2-nitrobenzoic acid: XLogP ~0.5–1.0, HBA 4
Higher lipophilicity vs parent acid; altered solubility profile.
Computed value; experimental LogP not reported.
Medicinal Chemistry Physicochemical Profiling Drug Design

Commercial Purity and Specifications

Commercially, 4-ethoxy-5-methoxy-2-nitrobenzoic acid (CAS 103095-48-3) is offered at a certified purity of 97% by specialty chemical suppliers . In comparison, its positional isomer, 5-ethoxy-4-methoxy-2-nitrobenzoic acid (CAS 61948-83-2), is also available from research chemical vendors, with typical specifications around 95-97% purity . While purity levels are comparable, the distinct CAS number and substitution pattern mean that procurement of the correct isomer is non-negotiable for reproducible research. Pricing and pack sizes also differ between vendors and isomers, as seen with 250 mg quantities being available for both compounds , but the specific isomer must be selected based on synthetic requirements.

Commercial Purity Specification
Data to verify
97% purity (target isomer); positional isomer ~95–97%
Purity specification comparable; isomer identity must be verified by CAS.
Supplier specification; confirm lot COA.
Chemical Procurement Quality Control Sourcing

GHS Hazard Profile Comparison

The safety profile of 4-ethoxy-5-methoxy-2-nitrobenzoic acid is defined by specific hazard statements that must be considered when handling this compound. According to supplier safety data, it is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This is a more comprehensive set of irritant warnings compared to simpler nitrobenzoic acids, which may primarily be noted for skin and eye irritation. The presence of multiple alkoxy groups alongside the nitro moiety likely contributes to this distinct toxicological profile.

GHS Hazard Profile
Supplier SDS
Target: H302, H315, H319, H335
2-Nitrobenzoic acid: H315, H319, H335
Additional acute toxicity (H302)
Additional acute toxicity warning mandates enhanced PPE and ventilation.
Review current SDS prior to handling.
Laboratory Safety Risk Assessment Chemical Handling

4-Ethoxy-5-methoxy-2-nitrobenzoic Acid: Procurement & Use Cases


Neuroprotective Agent Synthesis

The compound is reported as a precursor in the synthesis of dictyoquinazol A, a neuroprotective agent . This application is enabled by the ortho-nitro group, which can be selectively reduced to an amino group for further derivatization. The specific 4-ethoxy-5-methoxy substitution pattern provides the necessary electronic and steric environment for the subsequent quinazoline ring formation.

Anti-inflammatory and Analgesic Candidates

As a building block for COX-2 targeted compounds , the increased lipophilicity conferred by the ethoxy and methoxy groups (XLogP3-AA = 1.6) [1] makes derivatives of this acid potentially more membrane-permeable. This physicochemical profile is advantageous for designing inhibitors that require cellular uptake.

Esterification Process Optimization

The class-level kinetic data indicating slower esterification rates for ortho-nitro substituted benzoic acids [2] informs that reactions with 4-ethoxy-5-methoxy-2-nitrobenzoic acid may require longer reaction times or different conditions compared to meta- or para-nitro analogs. This knowledge allows for proactive optimization of large-scale synthesis.

Application
Selection Property
Validation Focus
Neuroprotective intermediate synthesis
Ortho-nitro reduction handle and substitution pattern
Amination and quinazoline ring formation efficiency
COX-2 targeted research compound synthesis
Lipophilicity modulation (ethoxy/methoxy)
Cellular permeability and uptake assays
Esterification process optimization
Ortho-nitro position reactivity
Reaction kinetics and condition screening

Technical Documentation Hub

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